

An In-depth Technical Guide to 2,3,5-Triphenyltetrazolium Chloride (TTC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3,5,6-Tetramethylphenol**

Cat. No.: **B1581253**

[Get Quote](#)

A Note on CAS Number: The CAS number provided in the topic (527-35-5) corresponds to the chemical compound **2,3,5,6-Tetramethylphenol**. However, the detailed requirements of this guide, including the focus on signaling pathways, experimental protocols for viability, and the target audience of researchers and drug development professionals, strongly indicate an interest in 2,3,5-Triphenyltetrazolium Chloride (TTC), which has the CAS number 298-96-4. This guide will focus on TTC, as it is the compound relevant to these applications.

Introduction

2,3,5-Triphenyltetrazolium Chloride (TTC) is a water-soluble, colorless redox indicator that is widely utilized in biochemical and histochemical assays to determine the viability of tissues and cells. Its primary application lies in its ability to be reduced by metabolically active cells, specifically by dehydrogenase enzymes within the mitochondrial respiratory chain, to an insoluble, red-colored formazan. This color change provides a clear and quantifiable measure of cellular metabolic activity, making TTC an invaluable tool in various research fields, including pharmacology, toxicology, and plant sciences.

Core Properties of 2,3,5-Triphenyltetrazolium Chloride

The fundamental physical and chemical properties of TTC are summarized in the table below.

Property	Value
Molecular Formula	C ₁₉ H ₁₅ ClN ₄
Molecular Weight	334.8 g/mol
Appearance	White to pale yellow crystalline powder
Melting Point	241.5 °C (decomposes)
Solubility	Soluble in water, ethanol, and acetone. Insoluble in ether.
Storage	Store in a cool, dry, and dark place. Light-sensitive.

Safety and Handling

TTC is classified as a hazardous substance and requires careful handling. The following table summarizes its key safety data.

Hazard Category	GHS Classification	Precautionary Statements
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation.
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory tract irritation)	H335: May cause respiratory irritation.

First Aid Measures:

- In case of skin contact: Wash off with soap and plenty of water.
- In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

- If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Mechanism of Action: The TTC Reduction Pathway

The utility of TTC as a viability indicator is based on its reduction to a red formazan precipitate by cellular enzymes. This process is intrinsically linked to the mitochondrial electron transport chain.

[Click to download full resolution via product page](#)

Mechanism of TTC reduction to formazan by mitochondrial dehydrogenases.

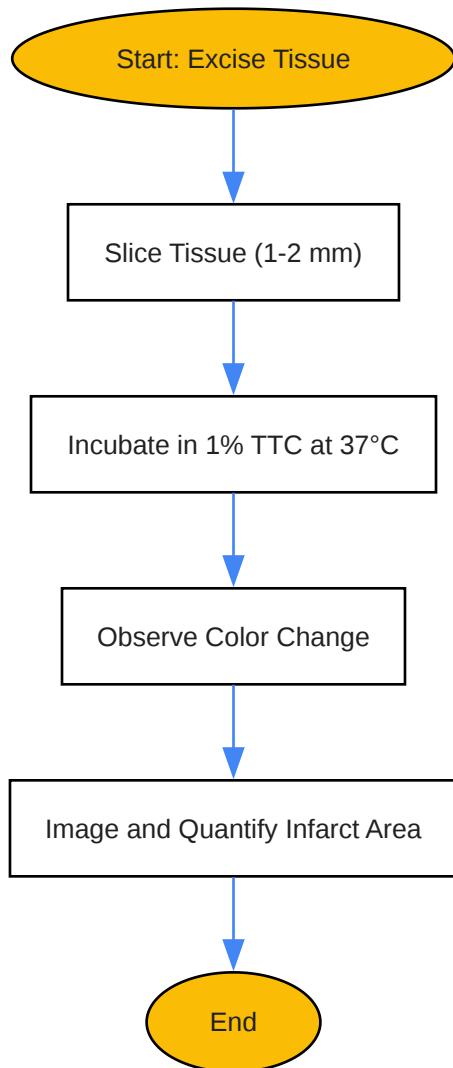
Experimental Protocols

TTC Assay for Tissue Viability (e.g., Myocardial Infarct Staining)

This protocol is widely used to assess tissue damage, particularly in models of stroke and myocardial infarction.

Materials:

- 1% TTC solution in phosphate-buffered saline (PBS), pH 7.4
- Tissue slicer


- Incubator or water bath at 37°C
- Formalin for fixation (optional)

Procedure:

- Excise the tissue of interest (e.g., heart or brain) and rinse with cold PBS to remove excess blood.
- Slice the tissue into uniform sections (typically 1-2 mm thick).
- Immerse the tissue slices in the 1% TTC solution. Ensure the slices are fully submerged.
- Incubate at 37°C for 15-30 minutes, or until a clear color contrast develops between viable and non-viable tissue.
- Remove the slices from the TTC solution and rinse with PBS.
- (Optional) Fix the stained slices in 10% formalin for at least 24 hours before imaging and analysis.

Interpretation:

- Viable tissue: Stains a deep red color due to the enzymatic reduction of TTC to formazan.
- Non-viable (infarcted) tissue: Fails to stain and appears pale white or yellowish, as the dehydrogenase enzymes are no longer active.

[Click to download full resolution via product page](#)

Experimental workflow for the TTC assay for tissue viability.

Applications in Drug Development and Research

The TTC assay is a versatile tool in the preclinical stages of drug development and in fundamental research.

- **Neuroprotection and Cardioprotection Studies:** TTC staining is a standard method for quantifying the extent of tissue damage in animal models of ischemic injury. It is used to evaluate the efficacy of neuroprotective and cardioprotective drug candidates.

- Toxicology: The assay can be used to assess the cytotoxicity of compounds on tissue explants or cell cultures. A decrease in formazan production correlates with increased cell death.
- Cancer Research: The metabolic activity of cancer cells can be assessed using TTC, providing insights into their proliferation and response to anticancer agents.
- Plant Science: TTC is used to determine seed viability and the health of plant tissues.

Conclusion

2,3,5-Triphenyltetrazolium Chloride is a robust and reliable indicator of metabolic activity, making it an indispensable tool for researchers, scientists, and drug development professionals. Its straightforward application and clear, quantifiable results ensure its continued use in a wide array of biological and biochemical assays. Proper handling and adherence to safety protocols are essential when working with this compound.

- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3,5-Triphenyltetrazolium Chloride (TTC)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581253#cas-number-527-35-5-properties-and-safety-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com